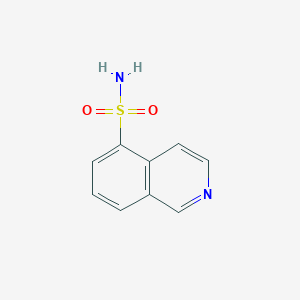
Isochinolin-5-sulfonamid
Übersicht
Beschreibung
Isoquinoline-5-sulfonamide is a chemical compound that belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, particularly as a protein kinase inhibitor.
Wissenschaftliche Forschungsanwendungen
Isoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying protein kinases and their role in cellular processes.
Medicine: Isoquinoline-5-sulfonamide derivatives are investigated for their potential as therapeutic agents, particularly in cancer and cardiovascular diseases
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Zukünftige Richtungen
Isoquinoline-5-sulfonamide has potential for future research and development. For instance, a novel sulfonamide protein kinase inhibitor, H-1337, which is a derivative of Isoquinoline-5-sulfonamide, has shown potent IOP-lowering activity . Furthermore, the medicinal potential of quinoline and its functionalized derivatives has been highlighted, opening a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-5-sulfonamide typically involves the sulfonation of isoquinoline. One common method includes reacting isoquinoline with chlorosulfonic acid to produce isoquinoline-5-sulfonic acid, which is then converted to isoquinoline-5-sulfonamide through a reaction with ammonia or an amine .
Industrial Production Methods: In an industrial setting, the preparation of isoquinoline-5-sulfonamide can be optimized by using thionyl chloride and N,N-dimethylformamide to convert isoquinoline-5-sulfonic acid to isoquinoline-5-sulfonyl chloride, followed by reaction with an appropriate amine . This method improves production safety, reduces environmental pollution, and enhances product purity.
Analyse Chemischer Reaktionen
Types of Reactions: Isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are commonly employed under basic conditions.
Major Products:
Oxidation: Isoquinoline-5-sulfonic acid.
Reduction: Isoquinoline-5-amine.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wirkmechanismus
Isoquinoline-5-sulfonamide exerts its effects primarily by inhibiting protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth, differentiation, and apoptosis . The compound targets multiple kinases, including cAMP-dependent protein kinase and glycogen synthase kinase-3 beta .
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1-sulfonamide: Another sulfonamide derivative with similar kinase inhibitory properties.
Quinoline-5-sulfonamide: Shares structural similarities but differs in its biological activity.
Indole-5-sulfonamide: Known for its antimicrobial properties.
Uniqueness: Isoquinoline-5-sulfonamide is unique due to its specific inhibition of a variety of protein kinases, making it a valuable tool in both research and therapeutic applications. Its ability to target multiple kinases distinguishes it from other sulfonamide derivatives .
Eigenschaften
IUPAC Name |
isoquinoline-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWZEKPARJYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431563 | |
| Record name | Isoquinoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109547-31-1 | |
| Record name | Isoquinoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinoline-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

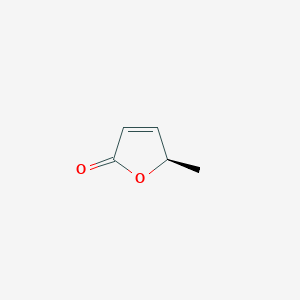
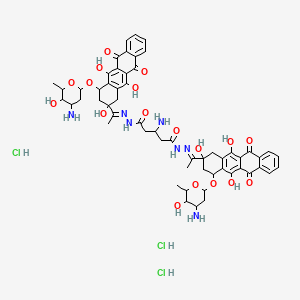
![(1R,4S,4'E,5'S,6R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1244690.png)
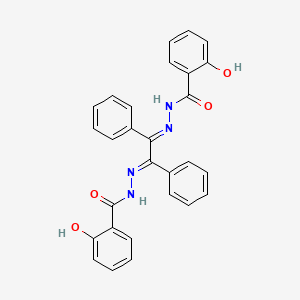
![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B1244692.png)
![3-[(2-Amino-benzoyl)-hydrazono]-N-benzo[1,3]dioxol-5-yl-butyramide](/img/structure/B1244694.png)
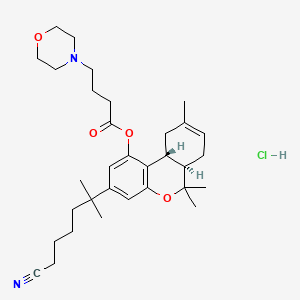
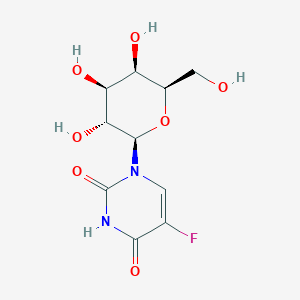
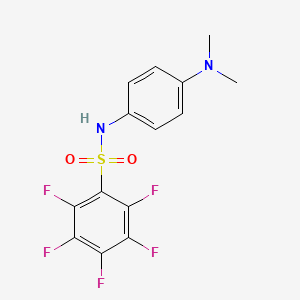

![(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid](/img/structure/B1244703.png)


